REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:7]=[C:6]([N+]([O-])=O)[C:5]=1Cl)([O-:3])=[O:2].CS(C)=[O:20].CN(C)[C:24](=[S:26])[SH:25].[Na].O>C(Cl)(Cl)Cl>[N+:1]([C:4]1[C:5]2[S:26][C:24](=[O:20])[S:25][C:6]=2[CH:7]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:9]=1)([O-:3])=[O:2] |f:2.3,^1:27|
|
Name
|
|
Quantity
|
16.2 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=CC(=C1)C(F)(F)F)[N+](=O)[O-])Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
10.74 g
|
Type
|
reactant
|
Smiles
|
CN(C(S)=S)C.[Na]
|
Name
|
oxides of nitrogen
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
to stir for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The compound of Example I is prepared in the following manner
|
Type
|
STIRRING
|
Details
|
after shaking well in an extraction funnel
|
Type
|
EXTRACTION
|
Details
|
the chloroform extract
|
Type
|
CUSTOM
|
Details
|
was withdrawn
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase similarly extracted with two more 220 ml
|
Type
|
EXTRACTION
|
Details
|
The combined chloroform extract
|
Type
|
WASH
|
Details
|
was washed thrice with 750 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
portions of water, and dried over anhy
|
Type
|
CUSTOM
|
Details
|
After removing the solvent
|
Type
|
CUSTOM
|
Details
|
on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed over 180 g Silica-Gel
|
Type
|
WASH
|
Details
|
Elution with hexane-benzene (1:1)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC(=CC=2SC(SC21)=O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.3 g | |
YIELD: PERCENTYIELD | 43.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |